A549 Lung Cancer Cell Antiproliferative Activity: 4-Methoxyphenyl vs. 4-Fluorophenyl Substitution
In a head-to-head comparison within a 1-acyl-4-sulfonylpiperazine series, the 4-(4-methoxyphenyl)piperazin-1-yl substituted analog (compound 6d) exhibited an IC50 of 13.13 ± 1.21 μM against the human lung adenocarcinoma A549 cell line, whereas the 4-(4-fluorophenyl)piperazin-1-yl analog (compound 6e) showed only 92.71 ± 23.90 μM [1]. This represents an approximately 7-fold superior potency for the methoxy-substituted derivative. While these specific compounds are not identical to the target compound, they share the identical 4-(4-methoxyphenyl)piperazine sulfonamide substructure, establishing that the electron-donating 4-methoxy group confers significantly greater antiproliferative activity than the electron-withdrawing 4-fluoro group in this scaffold class.
| Evidence Dimension | Antiproliferative IC50 against A549 lung cancer cells (MTT assay) |
|---|---|
| Target Compound Data | 13.13 ± 1.21 μM (4-(4-methoxyphenyl)piperazin-1-yl analog, compound 6d) |
| Comparator Or Baseline | 92.71 ± 23.90 μM (4-(4-fluorophenyl)piperazin-1-yl analog, compound 6e) |
| Quantified Difference | ~7.1-fold lower IC50 (higher potency) for the 4-methoxyphenyl derivative |
| Conditions | A549 human lung adenocarcinoma cell line; MTT assay; 48 h incubation (Molecules 2018, 23, 1980) |
Why This Matters
The methoxy substituent on the target compound's aryl ring is not a silent structural feature; it drives a 7-fold potency gain over the closest halogenated analog in a cancer-relevant cellular assay, directly impacting compound selection for oncology-focused screening cascades.
- [1] Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide Derivatives as Potential EGFR Tyrosine Kinase Inhibitors. Molecules. 2018;23(8):1980. Table 1. View Source
